PRMT3 Binding Affinity Compared to Pyrazine Analog: EC50 Potency Differentiation
The target compound exhibits a binding affinity of EC50 = 1,300 nM against the PRMT3 methyltransferase domain in a protein stabilization assay, as reported in BindingDB [1]. In contrast, the structurally related 3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide has no publicly reported activity against PRMT3, suggesting that the 6-methylpyridazinyl moiety contributes uniquely to PRMT3 binding . This is a cross-study comparable observation, as both compounds are commercially available screening probes, but the pyrazine analog lacks PRMT3 annotation.
| Evidence Dimension | PRMT3 binding affinity (EC50) |
|---|---|
| Target Compound Data | EC50 = 1,300 nM (1.3 µM) |
| Comparator Or Baseline | 3-((3-cyanopyrazin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide: No PRMT3 activity reported |
| Quantified Difference | Target compound has measurable PRMT3 binding; comparator shows no reported activity |
| Conditions | ePL-tagged human PRMT3 methyltransferase domain (residues 211-531) expressed in HEK293 cells; protein stabilization assay (BindingDB) |
Why This Matters
For PRMT3 screening campaigns, the target compound provides a defined starting potency point (EC50 = 1.3 µM) for structure-activity relationship (SAR) optimization, whereas the pyrazine analog is uninformative for this target.
- [1] BindingDB. Entry BDBM50247349 / CHEMBL4072005: EC50 data for 3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide against PRMT3. URL: https://ww.w.bindingdb.org. View Source
